(Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one
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Overview
Description
(Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one: indole-based Schiff base , is a fascinating compound with diverse biological and pharmaceutical applications. Schiff bases, like this one, play a crucial role in bioinorganic chemistry due to their ability to form complexes with metal ions .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction between indole-3-carboxaldehyde (1) and nicotinic acid hydrazide (2). The resulting bidentate ligand, (Z)- N’ ( (1H-indol-3-yl)methylene)nicotinohydrazide (L), forms the basis for subsequent complex formation.
Reaction Conditions:: The ligand (L) can coordinate with various metal ions (Mn (II), Co (II), Ni (II), and Cu (II)) in a 2:1 stoichiometric ratio to yield metal complexes (4a–d).
Industrial Production Methods:: While industrial-scale production methods may vary, laboratory-scale synthesis typically involves straightforward reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions and the metal ion involved. For instance, Ni (II) complex (4c) exhibits remarkable antimicrobial activity compared to the parent ligand (L).
Scientific Research Applications
Chemistry::
Coordination Chemistry: Investigating metal-ligand interactions.
Organic Synthesis: Building blocks for more complex molecules.
Antimicrobial Properties:
Antioxidant Activity: Metal complexes (4a–d) show enhanced antioxidant effects.
DNA Cleavage: The ligand and its metal complexes can cleave DNA during gel electrophoresis studies.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the uniqueness of (Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one lies in its indole-based structure. Researchers often compare it to related heteroaryl compounds to explore its distinct properties.
Properties
Molecular Formula |
C12H8N2O2S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10(16-12(17)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,17)/b7-5+ |
InChI Key |
LMWQLASUSVLLCV-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=S)O3)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)O3)O)C=N2 |
Origin of Product |
United States |
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